molecular formula C15H23N3O2 B1201580 N-Acetylprocainamide CAS No. 32795-44-1

N-Acetylprocainamide

Cat. No.: B1201580
CAS No.: 32795-44-1
M. Wt: 277.36 g/mol
InChI Key: KEECCEWTUVWFCV-UHFFFAOYSA-N
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Description

Acecainide, also known as N-acetylprocainamide, is a Class III antiarrhythmic agent. It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug. Acecainide is used to manage and treat cardiac arrhythmias by stabilizing the cardiac membrane and prolonging the action potential duration .

Preparation Methods

Acecainide is synthesized through the acetylation of procainamide. This reaction involves the transfer of an acetyl group from acetyl-CoA to procainamide, catalyzed by the enzyme N-acetyltransferase . The reaction conditions typically include a suitable solvent and a controlled temperature to ensure optimal yield and purity. Industrial production methods for acecainide involve large-scale acetylation processes, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Acecainide undergoes several types of chemical reactions, including:

    Oxidation: Acecainide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of acecainide can be carried out using reducing agents such as sodium borohydride.

    Substitution: Acecainide can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce reduced forms of acecainide .

Scientific Research Applications

Acecainide has several scientific research applications, including:

Mechanism of Action

Acecainide exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and prevents abnormal electrical activity that can lead to arrhythmias. The molecular targets of acecainide include potassium channels and other ion channels involved in cardiac electrophysiology .

Comparison with Similar Compounds

Biological Activity

N-Acetylprocainamide (NAPA) is an active metabolite of procainamide, a well-known antiarrhythmic drug. It has garnered attention for its unique pharmacological properties and its role in treating cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic efficacy, and safety profile, supported by relevant data tables and case studies.

Pharmacokinetics

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, NAPA demonstrates over 80% absorption .
  • Protein Binding : Approximately 10% of NAPA is protein-bound in the plasma .
  • Excretion : Between 59% to 89% of NAPA is excreted unchanged in urine under normal renal function conditions .
  • Half-Life : The half-life of NAPA varies between 4.3 and 15.1 hours in patients with normal renal function but can extend up to 42 hours in patients with renal failure .

Therapeutic Efficacy

This compound is primarily utilized for its antiarrhythmic properties. Its effectiveness has been evaluated through various clinical trials:

  • Case Study Overview :
    • A dose-ranging trial involving ten patients with chronic premature ventricular contractions (PVCs) indicated that NAPA could suppress these arrhythmias effectively .
    • In another study, NAPA prevented the induction of ventricular tachycardia in six out of fifteen patients, with mean serum levels around 15.7 µg/ml being protective .

Table 1: Summary of Clinical Findings on this compound

Study ReferencePatient GroupOutcomeSerum Concentration (µg/ml)
PVC PatientsEffective suppression of PVCsNot specified
Ventricular Tachycardia PatientsPrevented VT induction15.7

This compound exhibits a complex mechanism as it interacts with cardiac ion channels:

  • Class III Antiarrhythmic Activity : Traditionally viewed as a pure class III antiarrhythmic, NAPA primarily affects the repolarization phase of the cardiac action potential. However, recent studies suggest it may also influence sodium channels at lower concentrations, indicating a more nuanced role than previously understood .
  • Electrophysiological Effects : Research shows that NAPA can decrease the maximum upstroke velocity (Vmax) and prolong the half-decay time (HDT) of cardiac action potentials in various animal models, suggesting it exhibits both class IA and class III properties depending on species and concentration .

Safety Profile

The safety profile of this compound has been extensively documented:

  • Toxicity : No severe cardiac toxicity has been reported at therapeutic concentrations; however, hypotension has been noted with rapid intravenous administration .
  • Renal Considerations : The drug's clearance is significantly affected by renal function, necessitating dosage adjustments in patients with renal insufficiency to prevent accumulation and toxicity .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying NAPA in biological samples, and how do their validation parameters differ?

  • Methodological Answer : NAPA is commonly quantified using high-performance liquid chromatography (HPLC) with UV detection or fluorescence polarization immunoassay (FPIA). HPLC methods (e.g., reversed-phase C18 columns, mobile phase pH adjustment to suppress ionization ) offer higher specificity but require rigorous validation of linearity (e.g., 0.1–20 µg/mL), precision (CV < 10%), and recovery rates (>90%). FPIA, while faster, may cross-react with procainamide metabolites, necessitating cross-validation with HPLC . For preclinical studies, include calibration curves, matrix effects (e.g., plasma vs. urine), and stability under storage conditions (-20°C) .

Q. How do NAPA's physicochemical properties influence its experimental handling and stability?

  • Methodological Answer : NAPA's solubility in 1N HCl (1% w/v) and sensitivity to hydrolysis at neutral/basic pH require storage at -20°C in acidic buffers (pH < 4) to prevent degradation . Its pKa (~14.5) and ionization state at physiological pH (7.4) affect membrane permeability in cell-based assays; pre-experiment solubility testing in target media (e.g., PBS, DMEM) is critical. Use inert materials (glass vials, PTFE-lined caps) to minimize adsorption losses .

Q. What in vitro models are suitable for studying NAPA's potassium channel-blocking effects?

  • Methodological Answer : Isolated smooth muscle preparations (e.g., guinea pig trachea) treated with depolarizing agents (e.g., 40 mM KCl) are standard. Measure tension changes via force transducers and calculate pIC50 values (e.g., 2.65–2.80 for methacholine-induced contractions). Validate specificity using K⁺ channel blockers (e.g., glibenclamide) to confirm mechanism .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on NAPA's renal clearance be resolved in preclinical studies?

  • Methodological Answer : Discrepancies in renal excretion (e.g., 8–10% variability in cumulative urinary recovery ) often stem from species-specific metabolism or acute renal failure models (e.g., glycerol-induced vs. ischemia-reperfusion injury). Use crossover designs with controlled hydration states and paired serum/urine sampling. Apply population pharmacokinetic modeling to account for inter-individual variability in glomerular filtration rates .

Q. What experimental designs mitigate confounding effects when comparing NAPA and procainamide in myeloperoxidase (MPO) studies?

  • Methodological Answer : Procainamide, but not NAPA, induces protein free radical formation via MPO . Control for this by:

  • Using MPO knockout models or inhibitors (e.g., 4-aminobenzoic acid hydrazide).
  • Validating metabolite absence (e.g., hydroxylamine derivatives) via LC-MS/MS.
  • Incorporating sham-treated groups to isolate oxidative stress pathways.
  • Report raw data (e.g., ESR spectra) and statistical power calculations to ensure reproducibility .

Q. How does mobile phase pH impact the chromatographic resolution of NAPA and its metabolites?

  • Methodological Answer : At pH < 3, NAPA remains protonated, reducing peak tailing on C18 columns. For co-eluting metabolites (e.g., hydroxylated derivatives), optimize pH gradients (e.g., 2.5–5.5 over 20 minutes) and buffer composition (0.1% formic acid vs. phosphate). Validate resolution factors (R > 1.5) and carryover rates (<0.1%) .

Q. What strategies address conflicting in vitro vs. in vivo data on NAPA's cardiac effects?

  • Methodological Answer : In vitro assays (e.g., Langendorff heart preparations) may overestimate NAPA's potency due to absence of protein binding. Normalize results to plasma protein binding (e.g., 15–20% albumin binding ) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to in vivo doses. Conduct parallel studies with radiolabeled NAPA (³H or ¹⁴C) to track tissue distribution .

Q. Methodological Guidelines

  • For Human Subjects Research : If extending to clinical trials, adhere to NIH guidelines for therapeutic drug monitoring (TDM). Specify inclusion criteria (e.g., creatinine clearance >60 mL/min) and analytical validation per CLIA standards (e.g., E516N code for quantitative assays ).
  • Data Contradiction Analysis : Apply triangulation by cross-referencing HPLC, FPIA, and mass spectrometry data. Use Bland-Altman plots to quantify inter-method biases .

Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEECCEWTUVWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34118-92-8 (mono-hydrochloride)
Record name Acecainide [INN]
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DSSTOX Substance ID

DTXSID6048414
Record name Acecainide
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Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32795-44-1
Record name N-Acetylprocainamide
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Record name Acecainide [INN]
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Record name Acecainide
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Record name 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide
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Record name ACECAINIDE
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Record name N-Acetylprocainamide
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Synthesis routes and methods

Procedure details

The N-Acetylprocainamide probe was prepared as follows: 1.0 mg desethyl-N-Acetylprocainamide was placed in a 3.0 ml reaction vial and dissolved with 100 μl DMF. In a separate vial, caged dicarboxy silicon phthalocyanine (1.0 mg) was dissolved in 400 μl DMF and then transferred to the reaction vial along with 200 μl of wash DMF for a total of 600 μl. To the reaction vial was added 4.2 mg HOBT, dissolved and mixed well. To make the final reaction mixture, 10.5 mg EDAC was added and mixed thoroughly. The reaction mixture was stirred overnight at about 4 to 8° C.
Quantity
1 mg
Type
reactant
Reaction Step One
[Compound]
Name
dicarboxy silicon phthalocyanine
Quantity
1 mg
Type
reactant
Reaction Step Two
Name
Quantity
400 μL
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Name
Quantity
200 μL
Type
solvent
Reaction Step Five
Name
Quantity
100 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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